molecular formula C4H5N3S B1357057 1H-Imidazole-2-carbothioamide CAS No. 438554-23-5

1H-Imidazole-2-carbothioamide

Cat. No. B1357057
M. Wt: 127.17 g/mol
InChI Key: JYLLSRXJCBEPFX-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbothioamide is a chemical compound with the molecular formula C4H6N2S . It has a molecular weight of 127.17 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazoles, including 1H-Imidazole-2-carbothioamide, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-2-carbothioamide consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom .


Physical And Chemical Properties Analysis

1H-Imidazole-2-carbothioamide is a powder that is stored at room temperature . It has a molecular weight of 127.17 .

Scientific Research Applications

Synthesis Methods and Properties

  • Stereoselective Metal-Free Reaction : A study by Trofimov et al. (2012) demonstrated the synthesis of N-(Z)-(2-Cyano-1-phenylethenyl)imidazole-2-carbothioamides through a catalyst- and solvent-free reaction involving 1-substituted imidazoles and isothiocyanates. This method produced high yields under mild conditions.
  • Thiosemicarbazone Derivatives Synthesis : Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing the benzimidazole moiety, which involved the use of 1H-benzo[d]imidazol-2-yl ethanol and thiosemicarbazides. These compounds were then evaluated for their anti-malarial properties (Divatia et al., 2014).

Biological Activities

  • Antioxidant and Antibacterial Potential : A study by Aziz et al. (2020) reported on the synthesis and evaluation of N‐acyl‐1H‐imidazole‐1‐carbothioamides. These compounds exhibited excellent antioxidant activity, moderate antibacterial and antifungal potential, and high biocompatibility against human red blood cells (Aziz et al., 2020).
  • Antidepressant Activity : Mathew et al. (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which showed potential as antidepressant medications in preclinical evaluations (Mathew et al., 2014).
  • Anticonvulsant Properties : Bhrigu et al. (2012) designed and synthesized benzimidazole derivatives containing 1H-imidazole-2-carbothioamide moiety, demonstrating potent anticonvulsant results in preclinical models (Bhrigu et al., 2012).

Chemical Properties and Reactions

  • Oxidative Dimerization : Yoshimura et al. (2014) studied the oxidative dimerization of carbothioamides using Oxone, leading to efficient synthesis of 1,2,4-thiadiazoles (Yoshimura et al., 2014).
  • Imidazole N-Oxides and Heterocyclic Synthesis : Mlostoń et al. (2016) discussed the applications of 2-unsubstituted 1H-imidazole 3-oxides in the synthesis of complex systems containing an imidazole moiety. These compounds are used in diverse reactions like isomerization, [3+2]-cycloadditions, and sulfur transfer reactions (Mlostoń et al., 2016).

Safety And Hazards

1H-Imidazole-2-carbothioamide is associated with several hazard statements including H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1H-imidazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLLSRXJCBEPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594402
Record name 1H-Imidazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2-carbothioamide

CAS RN

438554-23-5
Record name 1H-Imidazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-2-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Brahmachari - 2017 - books.google.com
It is well-established that organic synthetic processes have been at the core of the chemical industry for hundreds of years, in the production of organic compounds with a wide range of …
Number of citations: 23 books.google.com
MI Antczak, Y Zhang, C Wang, J Doran… - Journal of medicinal …, 2017 - ACS Publications
The enzyme 15-prostaglandin dehydrogenase (15-PGDH) catalyzes the first step in the degradation of prostaglandins including PGE2. It is a negative regulator of tissue repair and …
Number of citations: 37 pubs.acs.org

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